Compound Description: SAR216471 is a potent and reversible P2Y12 receptor antagonist. It exhibits high selectivity for the P2Y12 receptor and demonstrates strong inhibitory activity against ADP-induced platelet aggregation. Preclinical studies have shown its potent in vivo antiplatelet and antithrombotic activities, suggesting its potential as a therapeutic agent for cardiovascular diseases. []
Relevance: While SAR216471 possesses a distinct overall structure compared to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide, they share a common structural motif: a substituted pyrazole ring linked to an amide group. This shared feature highlights a potential area of interest in exploring structure-activity relationships related to pyrazole-containing compounds and their biological activities. The presence of a furan ring in the target compound and an indole ring in SAR216471 further suggests potential exploration of different heterocyclic substitutions on these scaffolds. []
Compound Description: This series of novel amide derivatives, specifically (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine, were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7. Certain compounds within this series, particularly those with methyl substitutions on the phenyl ring, exhibited promising cytotoxic activity and induced cell cycle arrest in MCF-7 cells. []
Relevance: Similar to the target compound N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide, these derivatives feature a core pyrazole ring scaffold. The variations in substituents attached to this core structure, such as the furan ring in the target compound and the chloropyridine and phenyl rings in the derivatives, offer insights into the structure-activity relationships governing their respective biological activities. Studying these structural variations can be valuable for understanding the impact of different substituents on binding affinities and pharmacological profiles. []
Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist discovered through structure-activity relationship optimization. It exhibits high binding affinity for the glucagon receptor and effectively inhibits glucagon-induced glucose elevation in preclinical models. Its promising biological profile, including favorable pharmacokinetic properties, led to its selection for further clinical development as a potential treatment for type 2 diabetes. []
Relevance: MK-0893 and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide share a central 1H-pyrazole moiety in their structures. While their overall structures differ significantly, the presence of this shared pharmacophore suggests a potential commonality in their binding interactions with biological targets, albeit with different receptor selectivity profiles. The diverse range of substituents surrounding the pyrazole ring in both compounds emphasizes the versatility of this scaffold for developing molecules with distinct pharmacological activities. []
Compound Description: BPR-890 is a highly potent and selective cannabinoid-1 receptor (CB1) inverse agonist discovered through the exploration of an active metabolite. It displays high selectivity for CB1 over CB2 receptors and demonstrates remarkable in vivo efficacy in reducing food intake and body weight in diet-induced obese mice. The structural modifications leading to BPR-890, particularly the introduction of a thione carbonyl, highlight the importance of specific functional groups in enhancing binding affinity and selectivity for the CB1 receptor. []
Relevance: Although BPR-890 differs significantly in its overall structure compared to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide, both compounds share the presence of a substituted pyrazole ring. This common feature, despite being embedded within distinct molecular frameworks, underscores the significance of the pyrazole moiety as a potential pharmacophore in medicinal chemistry. The distinct substitutions on the pyrazole ring, along with the presence of other functional groups and heterocyclic systems, contribute to the unique pharmacological profiles of these two compounds. []
Compound Description: This compound is a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor. It was discovered during the optimization of a lead compound with the goal of improving its drug-like properties, particularly those related to the central nervous system. This compound exhibits a favorable pharmacokinetic profile and effectively increases the concentration of glycine in the cerebrospinal fluid of rats. []
Relevance: While this GlyT1 inhibitor lacks a pyrazole ring found in N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide, it offers an interesting point of comparison due to its focus on central nervous system activity. Both compounds contain amide functionalities, and their structures highlight the exploration of different heterocyclic systems (furan and imidazole) for modulating biological activity in the central nervous system. Comparing their structures and activities could provide insights into the impact of these different heterocycles on their pharmacokinetic properties and target selectivity. []
Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor identified through a structure-based drug design approach. It demonstrates potent inhibition of GlyT1, good plasma exposure, and sufficient blood-brain barrier penetration in rats. Notably, TP0439150 exhibits significant effects in rodent models of schizophrenia without inducing undesirable central nervous system side effects. []
Relevance: Both TP0439150 and the target compound, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide, share the presence of a substituted pyrazole ring. This structural similarity, despite differences in the overall molecular framework, suggests a possible commonality in their binding modes and interactions with target proteins, albeit with different selectivities and pharmacological effects. The presence of diverse substituents on the pyrazole ring, as well as other functional groups and heterocycles, contributes to the unique pharmacological profiles of these compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.